Benzyl-PEG18-MS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG18-MS is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. It is primarily used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG18-MS is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain. The PEG chain typically consists of 18 ethylene glycol units. The synthesis involves the use of various reagents and catalysts to ensure the correct attachment of the benzyl group and the formation of the desired PEG chain length .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps to ensure high purity and consistency of the final product. The compound is then packaged and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG18-MS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the benzyl group or the PEG chain.
Substitution: The benzyl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different properties and applications depending on the modifications made .
Scientific Research Applications
Benzyl-PEG18-MS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation mechanisms.
Biology: Employed in the development of targeted therapies for diseases by degrading specific proteins involved in disease pathways.
Medicine: Utilized in drug discovery and development to create new therapeutic agents that target and degrade disease-causing proteins.
Mechanism of Action
Benzyl-PEG18-MS functions as a linker in PROTACs, which consist of two ligands connected by the PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .
Comparison with Similar Compounds
Similar Compounds
PEGylated Purpurin 18: Used in photodynamic therapy for cancer, with improved solubility and phototoxicity.
Other PEG-based PROTAC Linkers: Various PEG-based linkers with different chain lengths and functional groups are used in the synthesis of PROTACs.
Uniqueness
Benzyl-PEG18-MS is unique due to its specific structure, which includes a benzyl group and an 18-unit PEG chain. This structure provides specific properties that make it suitable for use in the synthesis of PROTACs, allowing for the selective degradation of target proteins. Its unique combination of stability, solubility, and reactivity makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C44H82O21S |
---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C44H82O21S/c1-66(45,46)65-42-41-63-38-37-61-34-33-59-30-29-57-26-25-55-22-21-53-18-17-51-14-13-49-10-9-47-7-8-48-11-12-50-15-16-52-19-20-54-23-24-56-27-28-58-31-32-60-35-36-62-39-40-64-43-44-5-3-2-4-6-44/h2-6H,7-43H2,1H3 |
InChI Key |
DNPVUAFXYISKQL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.